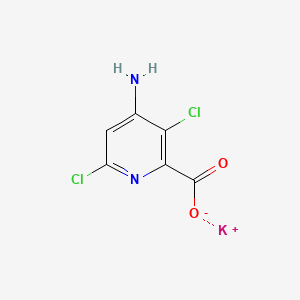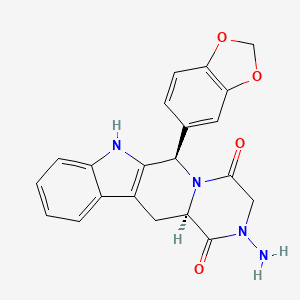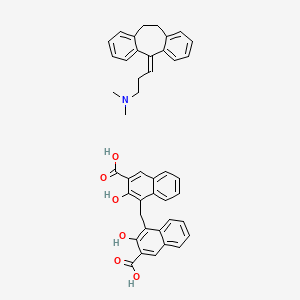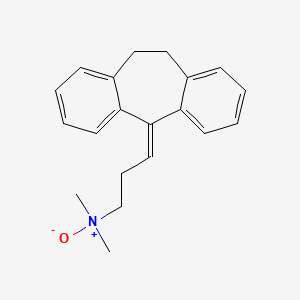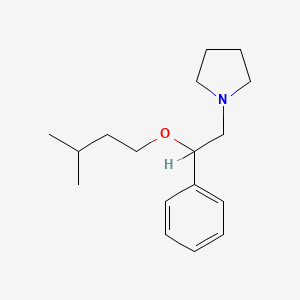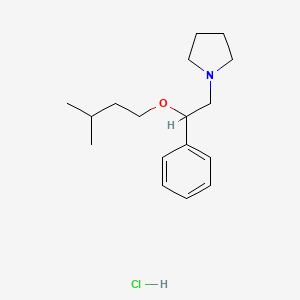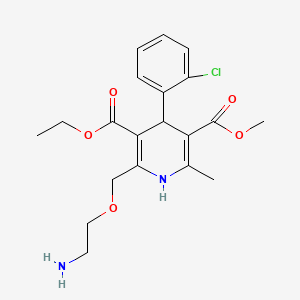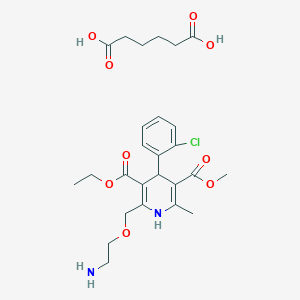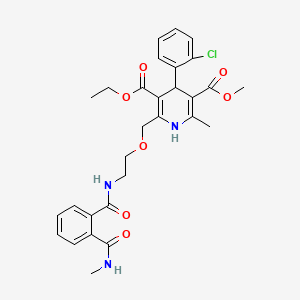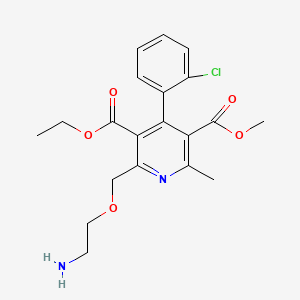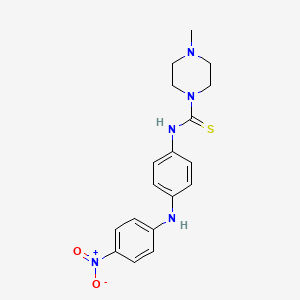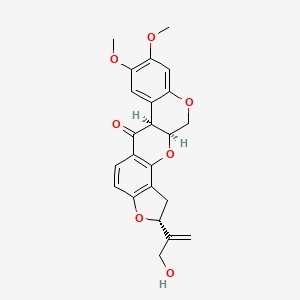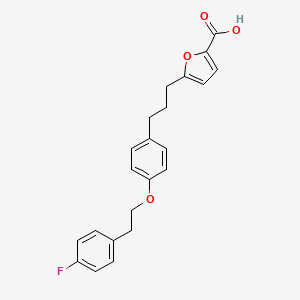
AR-9281
描述
AR-9281 is a potent, selective, and orally active inhibitor of soluble epoxide hydrolase (s-EH). This enzyme plays a crucial role in the metabolism of arachidonic acid, which is involved in various physiological processes such as inflammation, hypertension, and type 2 diabetes . This compound has shown promise in preclinical and clinical studies for its potential therapeutic effects in these conditions .
准备方法
合成路线和反应条件
AR-9281 的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终化合物。详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。 据了解,该合成涉及在受控条件下使用各种有机试剂和催化剂以实现高纯度和产率 .
工业生产方法
This compound 的工业生产可能涉及放大实验室合成过程,优化反应条件,并确保一致的质量和纯度。 这将包括使用大型反应器、纯化系统和质量控制措施以满足监管标准 .
化学反应分析
反应类型
AR-9281 主要进行有机化合物典型的反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物还可以进行还原反应,导致形成还原产物。
常用试剂和条件
This compound 反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种有机溶剂(例如二甲基亚砜)。 反应条件如温度、压力和 pH 值被仔细控制以获得所需的产物 .
形成的主要产物
This compound 反应形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物包括原始化合物各种氧化、还原和取代的衍生物 .
科学研究应用
AR-9281 具有广泛的科学研究应用,包括:
作用机制
AR-9281 抑制可溶性环氧化物水解酶,该酶催化环氧化二十碳三烯酸 (EET) 水解为二羟基二十碳三烯酸。通过抑制这种酶,this compound 增强了 EET 的抗高血压和抗炎活性。 该化合物还抑制核因子 kappa B (NF-alphaB),这是一种与心脏肥大和炎症相关的转录因子 .
相似化合物的比较
类似化合物
AUDA: 另一种具有类似抑制活性的可溶性环氧化物水解酶抑制剂。
t-AUCB: 一种有效的可溶性环氧化物水解酶抑制剂,在炎症和高血压研究中得到应用。
独特性
AR-9281 由于其作为可溶性环氧化物水解酶抑制剂的高选择性和效力而脱颖而出。 其口服生物利用度和在临床前和临床研究中所证明的疗效使其成为有希望的治疗开发候选者 .
属性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDQLWBKJOMXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AR9281 inhibits soluble epoxide hydrolase (s-EH), an enzyme that plays a key role in the cytochrome P450 pathway of arachidonic acid metabolism. Nuclear factor alpha B (NF-alphaB) is a transcription factor implicated in cardiac hypertrophy, and can be anti or pro apoptotic under different conditions. Epoxyeicosatrienoic acids (EETs), a product of cytochrome P450 epoxygenase enzyme action, have a variety of anti-hypertensive and anti-inflammatory effects. EETs have a vasodilatory action similar to endothelium derived hyperpolarizing factor and may inhibit NF-alphaB through a currently unknown mechanism. The enzyme s-EH catalyzes the breakdown of EETs to dihydroxyeicosatrienoic acids. AR9281's inhibition of s-EH enhances EETs anti-hypertensive and anti-inflammatory activities by preventing their breakdown by s-EH, as well as inhibiting NF-alphaB. | |
| Record name | AR-9281 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913548-29-5 | |
| Record name | AR-9281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913548295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-9281 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AR-9281 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA03Q8EZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

